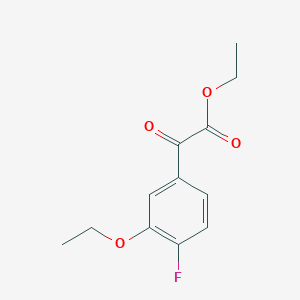![molecular formula C13H15F3O2 B7994530 (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol](/img/structure/B7994530.png)
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol is a chiral compound featuring a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclohexanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the formation of the cyclohexanol structure. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. Recent advances in trifluoromethoxylation reagents have made this process more accessible . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The development of robust and cost-effective trifluoromethylation reagents is crucial for industrial applications .
化学反应分析
Types of Reactions
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
科学研究应用
Chemistry
In chemistry, (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It may serve as a model compound for the development of new drugs and bioactive molecules .
Medicine
Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its trifluoromethoxy group can improve the performance of polymers, coatings, and other materials .
作用机制
The mechanism of action of (1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to increased biological activity. The exact pathways and targets depend on the specific application and context .
相似化合物的比较
Similar Compounds
- (1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol
- (1R,2S)-2-[3-(difluoromethoxy)phenyl]cyclohexan-1-ol
- (1R,2S)-2-[3-(fluoromethoxy)phenyl]cyclohexan-1-ol
Uniqueness
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced lipophilicity, metabolic stability, and potential for improved biological activity .
属性
IUPAC Name |
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h3-5,8,11-12,17H,1-2,6-7H2/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAJLCJMDSDZPL-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
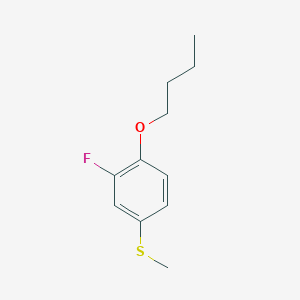
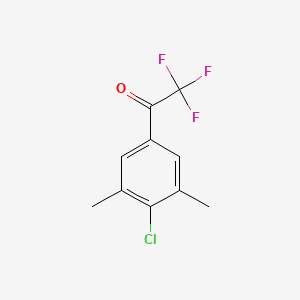

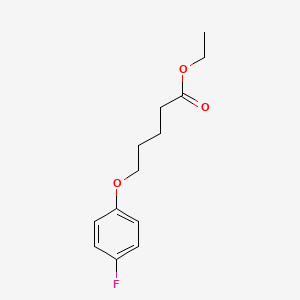
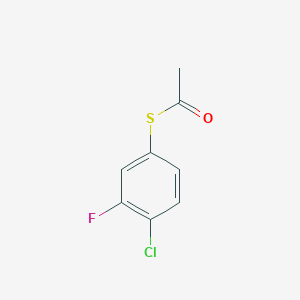
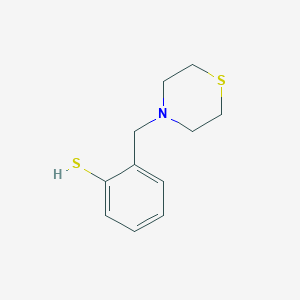
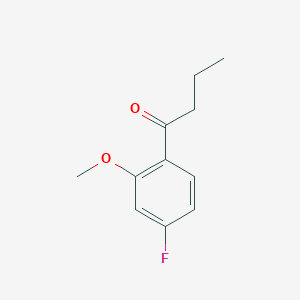
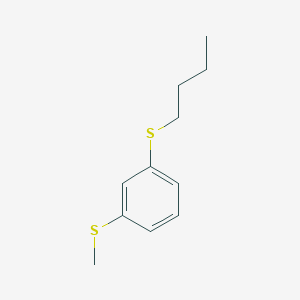
![2-[4-(Diethylamino)phenyl]-2-butanol](/img/structure/B7994509.png)
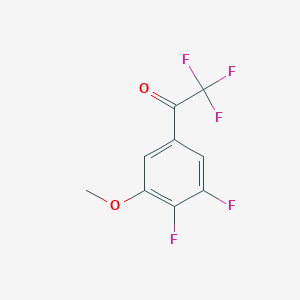
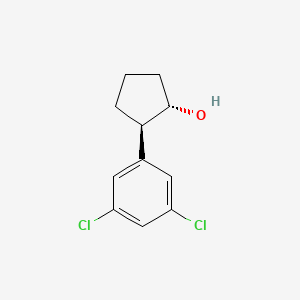
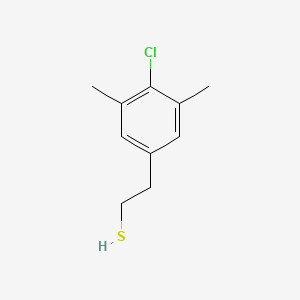
![1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994525.png)
